3-(4-Methoxyphenyl)piperidine
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIBRNSGSEFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513447 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19725-26-9 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reductive Amination and Catalytic Hydrogenation
An alternative route leverages reductive amination and hydrogenation, as demonstrated in the synthesis of analogous piperidine derivatives .
Procedure :
-
Pyridinium Salt Formation : React 4-methoxyphenyl-substituted pyridine with benzyl halides to form N-benzyl pyridinium salts (e.g., 70–74.5% yield) .
-
Reduction : Sodium borohydride in tetrahydrofuran (THF) reduces the pyridinium salt to N-benzyl-1,2,3,6-tetrahydropyridine (99% yield) .
-
Hydrogenation : Catalytic hydrogenation (Pd/C or PtO₂) in methanol/acetic acid fully saturates the tetrahydropyridine ring, yielding N-benzylpiperidine (85–94.5% yield) .
-
Debenzylation : Acidic hydrolysis or hydrogenolysis removes the benzyl group, affording 3-(4-methoxyphenyl)piperidine .
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Pyridinium formation | Benzyl chloride, toluene, reflux | 70% | 96.6% |
| Borohydride reduction | NaBH₄, THF, 0–40°C | 99% | 96.1% |
| Hydrogenation | 10% Pd/C, MeOH, 20–40°C | 85–94% | 99.43% |
Advantages :
Limitations :
The Mitsunobu reaction enables direct introduction of the 4-methoxyphenyl group to piperidine alcohols, though challenges in purification and yield are noted .
Procedure :
-
Coupling : React N-Boc-4-hydroxypiperidine with 4-methoxyphenol using triphenylphosphine and diethyl azodicarboxylate (DEAD).
Challenges :
-
Triphenylphosphine oxide byproducts complicate purification .
-
Moderate conversion rates (50–70%) necessitate optimization .
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boc Deprotection | 100% | High | Moderate | High |
| Reductive Amination | 85–94% | >99% | High | Moderate |
| Mitsunobu Coupling | 50–70% | 85–90% | Low | Low |
Key Findings :
-
Boc deprotection offers the highest yield but depends on precursor availability.
-
Reductive amination balances scalability and purity, making it industrially favorable .
Industrial-Scale Optimization
Patent CN105461617A highlights critical modifications for large-scale synthesis :
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.
Reduction: The compound can be reduced further to modify the piperidine ring or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 3-(4-Hydroxyphenyl)piperidine or 3-(4-Formylphenyl)piperidine.
Reduction: Formation of various reduced derivatives of the piperidine ring.
Substitution: Formation of substituted derivatives such as 3-(4-Bromophenyl)piperidine.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy vs. 4-Chlorophenyl Substitutions
- APB-10 (4-methoxyphenyl) and APB-6 (4-chlorophenyl) are piperidine-based ligands for neuronal nicotinic acetylcholine receptors (nAChRs). Despite the substitution difference, both compounds exhibit similar potency, suggesting minor electronic effects from the para-substituent in this scaffold.
- This highlights the sensitivity of biological activity to substituent bulkiness and hydrophobicity.
Positional Isomerism: 3-Methoxy vs. 4-Methoxy
Piperidine Derivatives with Heterocyclic Modifications
- Replacing the benzoyl group in piperidine derivatives with heterocycles (e.g., chromone in APB-10 ) improved selectivity for nAChRs over off-target effects.
- 3-[(4-Fluorophenoxy)methyl]piperidine (CAS: 142220-38-0) demonstrates how fluorinated substituents enhance metabolic stability compared to methoxy groups, though at the cost of reduced electron-donating capacity.
Piperidines with Trifluoromethoxy and Alkyl Groups
- 4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS: 180160-91-2) incorporates a trifluoromethoxy group, which increases lipophilicity and resistance to oxidative metabolism compared to methoxy-substituted analogues. This compound is prioritized in drug discovery for CNS targets.
- 4-(4-Methoxy-3-methylphenyl)piperidine (CAS: 310395-10-9) introduces steric hindrance via a methyl group, reducing binding affinity for certain receptors compared to unsubstituted methoxyphenyl derivatives.
Key Research Findings
Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance binding in NMDA-targeted scaffolds but may reduce activity in enzymes like α-glucosidase due to steric or electronic mismatches.
Heterocyclic Replacements : Chromone or coumarin substitutions on piperidine improve selectivity for nAChRs, suggesting scaffold flexibility for target-specific optimization.
Biologische Aktivität
3-(4-Methoxyphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiviral, antibacterial, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxyphenyl group. The presence of the methoxy group enhances its lipophilicity, which can influence its biological activity and interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antiviral Activity : Research has indicated that derivatives of piperidine compounds exhibit antiviral properties, particularly against HIV-1 and other viruses. For example, studies involving similar piperidine derivatives have shown moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .
- Antibacterial and Antifungal Activity : Compounds related to this compound have been tested for their antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate varying levels of efficacy against these pathogens .
- Potential Therapeutic Applications : The unique structure of this compound allows it to interact with various molecular targets, making it a candidate for further development in treating conditions such as neurodegenerative diseases, cancer, and infections .
Antiviral Screening
In a study focused on the synthesis and biological evaluation of 3-phenylpiperidine derivatives, several compounds were screened for their antiviral activity. The results demonstrated that some derivatives exhibited moderate protection against CVB-2, with the following findings:
| Compound | Virus Target | CC50 (μM) | MIC (μM) |
|---|---|---|---|
| 3f | CVB-2 | 92 | >100 |
| 3g | HSV-1 | - | >100 |
These results suggest that modifications to the piperidine structure can enhance antiviral efficacy .
Antibacterial Activity
The antibacterial properties were evaluated using standard strains. The following table summarizes the MIC values for selected compounds compared to established antibiotics:
| Compound | S. aureus MIC (μM) | P. aeruginosa MIC (μM) |
|---|---|---|
| This compound | >100 | >100 |
| Ciprofloxacin | 4 | 0.8 |
| Miconazole | 0.8 | 20 |
These findings indicate that while some derivatives show promise, they may require further optimization to enhance their antibacterial properties .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific receptors and enzymes. In silico studies have predicted that this compound could affect various targets within the central nervous system and immune pathways, suggesting potential roles in pain management and anti-inflammatory responses .
Q & A
Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)piperidine derivatives, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields sulfonyl-substituted derivatives . Reaction time, solvent polarity, and stoichiometric ratios are critical: longer reaction times may reduce side products, while polar aprotic solvents enhance nucleophilicity. Scheme 2a in highlights ethanol as a solvent for piperidine coupling, achieving 38–60% yields under reflux .
Q. How can structural characterization of this compound derivatives be optimized?
Combine spectroscopic and crystallographic methods:
- NMR : Assign methoxy (δ ~3.8 ppm) and piperidine protons (δ 1.5–3.0 ppm) .
- X-ray crystallography : Resolve stereochemistry, as demonstrated for 1-Formyl-r-2,c-6-bis(4-methoxyphenyl)-t-3,t-5-dimethylpiperidin-4-one (Acta Cryst. E65, o2818) .
- Mass spectrometry : Confirm molecular weight (e.g., C29H35NO2HCl: 466.05 g/mol ).
Q. What purification strategies are effective for piperidine derivatives with methoxyphenyl substituents?
- Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, as seen in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride isolation .
- HPLC : Achieve ≥98% purity for compounds like UK-78282 monohydrochloride .
Q. What safety protocols are essential for handling this compound derivatives?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 warnings) .
- Ventilation : Use fume hoods to avoid inhalation risks .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications of this compound impact 5-HT7 receptor affinity?
Replacing piperazine with piperidine in ligands like 4-[2-(4-methoxyphenyl)phenyl]piperidine reduces metabolic instability but may lower receptor binding affinity. For example, compound 14a (Table 3, ) showed moderate 5-HT7R activity (IC50 = 120 nM), highlighting the balance between substituent bulk and receptor fit .
Q. What computational methods aid in predicting the bioactivity of this compound derivatives?
- Molecular docking : Simulate interactions with targets like potassium channels (e.g., UK-78282 monohydrochloride’s immunomodulatory effects) .
- QSAR models : Correlate methoxy group positioning with antibacterial activity in pyrimidine analogs .
- DFT calculations : Analyze electronic effects of sulfonyl or carbonyl substituents on reactivity .
Q. How can conflicting data on metabolic stability vs. receptor affinity be resolved in SAR studies?
- Comparative assays : Test derivatives under standardized conditions (e.g., liver microsomes for stability vs. receptor binding assays) .
- Isosteric replacement : Swap sulfonyl groups with carbonyls to maintain steric profile while altering metabolic pathways .
Q. What role does the methoxyphenyl group play in enhancing solubility and bioavailability?
The methoxy group increases hydrophilicity via hydrogen bonding, as seen in 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride (logP = 1.2) . This improves membrane permeability in pharmacological assays .
Q. How are piperidine derivatives applied in multi-step syntheses of complex therapeutics?
- Intermediate in alvimopan synthesis : (S)-1,3-dimethyl-4-piperidone is used to construct opioid antagonists .
- Building blocks : Piperidine cores are functionalized for kinase inhibitors or antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
